2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a chemical compound with potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a chloro group, a cyclopropyl moiety, and a piperidine ring. The presence of these functional groups suggests that it may interact with various biological targets, making it of interest for research in drug development.
The compound belongs to the class of amides, specifically those derived from chloroacetic acid. Its IUPAC name is 2-chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide. The molecular formula is and its molecular weight is approximately 218.70 g/mol. It can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide typically involves the following steps:
In industrial settings, continuous flow synthesis techniques may be employed to enhance yield and purity while allowing for better control over reaction parameters.
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide can undergo several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets:
Data from studies indicate that such interactions could lead to therapeutic effects or biochemical probing capabilities.
The physical properties of 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide include:
Chemical properties include:
The compound has several applications in scientific research:
The enantioselective construction of the (R)-1-methylpiperidin-3-amine pharmacore is foundational to synthesizing the target compound. Three predominant strategies exist: chiral resolution, asymmetric hydrogenation, and chiral pool utilization. Chiral resolution of racemic 1-methylpiperidin-3-amine using diastereomeric salt formation with L-tartaric acid achieves >98% enantiomeric excess (ee) but suffers from low yield (≤35%) due to discard of the undesired (S)-enantiomer [6]. Catalytic asymmetric hydrogenation of enamide precursors (e.g., 1-methyl-3-(tert-butyloxycarbonylamino)piperidin-1,2,5,6-tetrahydropyridine) using DuPhos-Rh catalysts achieves 92–95% ee and 85% yield, though requires high-pressure hydrogenation equipment [5] [9]. Alternatively, enzymatic desymmetrization of meso-piperidine derivatives using lipases (e.g., CAL-B) provides 40–60% yield and >99% ee but remains limited by substrate accessibility [7].
Table 1: Comparison of Stereoselective Approaches to (R)-1-Methylpiperidin-3-amine
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Diastereomeric Resolution | L-Tartaric acid | >98 | ≤35 | Low atom economy |
Asymmetric Hydrogenation | (R,R)-DuPhos-Rh | 92–95 | 85 | High-pressure requirements |
Enzymatic Desymmetrization | Candida antarctica Lipase B | >99 | 40–60 | Narrow substrate scope |
Optimization focuses on enhancing enantioselectivity and throughput. Continuous-flow hydrogenation with immobilized catalysts increases turnover number (TON > 5,000) and enables in-line analysis for ee control [5].
Chloroacetylation of (R)-1-methylpiperidin-3-amine demands regioselective amide bond formation while preserving stereochemical integrity. Two pathways predominate:
Solvent polarity critically influences regioselectivity. Polar aprotic solvents (DMF, acetonitrile) favor O-acylation byproducts (≤15%), while dichloromethane suppresses them to <2% [2].
The cyclopropyl moiety is introduced through nucleophilic displacement of the chloroacetamide’s chloride by cyclopropylamine. Key parameters govern success:
Table 2: Nucleophilic Substitution Optimization for Cyclopropane Installation
Conditions | Conversion (%) | Byproducts (%) | Reaction Time (h) |
---|---|---|---|
K₂CO₃, CH₃CN, 80°C | 70 | 15 | 6 |
K₂CO₃, NaI (10 mol%), CH₃CN, 65°C | 92 | <3 | 4 |
Cs₂CO₃, DMF, 70°C | 85 | 25 | 3 |
Post-reaction purification via silica chromatography (ethyl acetate/methanol/ammonia 90:9:1) isolates the target compound in >95% chemical purity .
Achieving enantiopure (R)-configured intermediates avoids costly resolutions. Two catalytic systems show promise:
Table 3: Catalytic Systems for Enantioselective Intermediate Synthesis
Catalyst Type | Representative Catalyst | ee (%) | Reaction | TON |
---|---|---|---|---|
Organocatalyst | L-Proline-t-Bu ester | 90 | Asymmetric Mannich | 50 |
Iridium Complex | Ir-(S)-BIPAM | 94 | Enantioselective Hydrogenation | 2,500 |
Chiral Ru-Diamine | Ru-(R)-DM-SEGPHOS | 99 | Reductive Amination | 5,000 |
Chiral catalyst immobilization enables recycling; silica-supported proline derivatives maintain 88% ee over five cycles [9].
Automated platforms like the Chemputer enable rapid analog synthesis via resin-bound intermediates:
This approach accelerates structure-activity relationship (SAR) studies, particularly for modifying the cyclopropyl or piperidine N-alkyl groups.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: